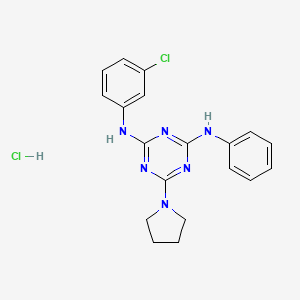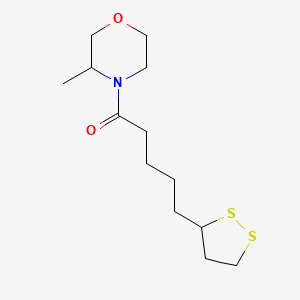
8-Methoxyisoquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxyisoquinolin-3-ol is a chemical compound with the molecular formula C10H9NO2 . It is related to the isoquinoline family, which is a class of heterocyclic compounds. Isoquinolines are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic compound with a pyridine ring fused to a phenol, where the methoxy group is attached to position 8 . The average mass of this compound is 159.185 Da .Scientific Research Applications
Phototoxicity Reduction in Antibacterial Agents : A study found that introducing a methoxy group at the 8 position of the quinolone nucleus significantly reduces the phototoxicity of fluoroquinolone antibacterial agents. This modification showed improved stability under long-wave UV light irradiation and reduced inflammatory lesions in a murine model, compared to other derivatives (Marutani et al., 1993).
Synthesis of Dopamine Antagonists : Another study focused on synthesizing 8-aryltetrahydroisoquinolines as dopamine antagonists, indicating the potential neuroleptic activity of these compounds. The study explored various synthetic pathways and evaluated the in vitro dopamine receptor activity (Ellefson et al., 1980).
Antitumor Activity : Methoxy‐indolo[2,1‐a]isoquinolines were synthesized and tested for cytostatic activity in vitro using various cancer cell lines. Some derivatives showed significant inhibition of cell proliferation, highlighting their potential as antitumor agents (Ambros et al., 1988).
Inhibitors of DNA Repair Enzyme : A series of quinazolinone inhibitors, including 8-methoxy derivatives, were synthesized and evaluated for their ability to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These inhibitors showed potential in enhancing the cytotoxicity of drug- and radiation-induced DNA damage (Griffin et al., 1998).
Antiparasitic Activities : The antiparasitic efficacy of 8-Aminoquinoline derivatives was evaluated, demonstrating significant activity against various parasites. One study focused on the enantiomers of an 8-aminoquinoline compound, finding differential effects on efficacy and toxicity, which could be crucial for therapeutic applications (Nanayakkara et al., 2008).
Tubulin Polymerization Inhibition : Methoxy-substituted indoles were studied for their ability to inhibit tubulin polymerization, a key action in certain cytostatics. Some derivatives demonstrated effective disruption of microtubule assembly, similar to colchicine, indicating potential in cancer treatment (Gastpar et al., 1998).
Anti-corrosion Applications : A study on 8-hydroxyquinoline derivatives revealed their potential as anti-corrosion agents for mild steel in acidic media. The research combined gravimetric and electrochemical techniques to demonstrate the effectiveness of these compounds in preventing corrosion (Douche et al., 2020).
Metal Ion Detection : A novel chemosensor based on 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 was characterized for its selective response to Cd^2+ ions. This compound showed potential for measuring cadmium concentrations in various applications (Prodi et al., 2001).
Mechanism of Action
Target of Action
8-Methoxyisoquinolin-3-ol, also known as 8-Methoxyisoquinolin-3(2H)-one, is a versatile chemical compound used in various scientific research applications. It has been found to have antifungal properties, with isoquinoline derivatives showing medium to excellent antifungal activity . The primary targets of this compound are fungal pathogens, including Alternaria solani, Alternaria alternata, and Physalospora piricola .
Mode of Action
This interaction disrupts the normal functioning of the enzyme, leading to the inhibition of fungal growth .
Biochemical Pathways
The compound affects the citric acid cycle and the electron transport chain, two crucial biochemical pathways in fungi. By inhibiting succinate dehydrogenase, the compound disrupts the conversion of succinate to fumarate in the citric acid cycle and the transfer of electrons in the electron transport chain . This disruption leads to a decrease in ATP production, which is essential for fungal growth and reproduction .
Pharmacokinetics
The long half-life makes it suitable for once-daily administration
Result of Action
The inhibition of succinate dehydrogenase by this compound leads to a decrease in ATP production, disrupting the energy supply of the fungal cells . This results in the inhibition of fungal growth and reproduction, effectively controlling the spread of fungal pathogens .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature can affect its stability. Additionally, the compound may have different efficacies against different fungal pathogens, indicating that the specific environment of the pathogen can influence the compound’s action
Biochemical Analysis
Cellular Effects
The cellular effects of 8-Methoxyisoquinolin-3-ol are also not fully known. It’s believed to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It’s believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-understood. It’s not clear which enzymes or cofactors it interacts with, or how it affects metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-understood. It’s not clear which transporters or binding proteins it interacts with, or how it affects its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not well-understood. It’s not clear if there are any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
8-methoxy-2H-isoquinolin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-5-10(12)11-6-8(7)9/h2-6H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAZPEVZVKKVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=CC(=O)NC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-chlorophenoxy)methyl]-3-(2,6-difluorophenyl)-1,3-thiazole-2(3H)-thione](/img/structure/B2919952.png)



![4-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidine](/img/structure/B2919959.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2919960.png)
![4-[benzyl(methyl)amino]-6-methyl-N-phenylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2919961.png)
![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B2919963.png)


![(E)-N-[2-Amino-1-(2-fluorophenyl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2919970.png)
![N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2919971.png)
![tert-Butyl 4,4-difluoro-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2919972.png)
![Methyl 2-[(2-amino-4-fluorophenyl)formamido]propanoate](/img/structure/B2919974.png)